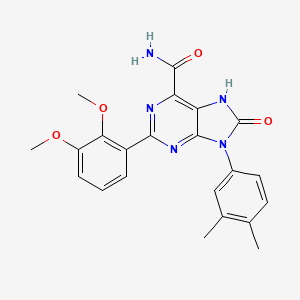

2-(2,3-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

2-(2,3-Dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative with a carboxamide group at position 6, an 8-oxo moiety, and substituted aryl groups at positions 2 and 8. The 2,3-dimethoxyphenyl group introduces electron-donating methoxy substituents, while the 3,4-dimethylphenyl group adds steric bulk and lipophilicity.

Synthesis of analogous 8-oxo-7H-purine-6-carboxamide derivatives typically involves multi-step reactions, including thiourea intermediate formation and S-alkylation, as demonstrated in the synthesis of related compounds (e.g., 8-(methylthio)-9-phenyl-9H-purine-6-carboxamide) using phenyl isothiocyanate and diaminomaleonitrile in THF . The target compound’s synthesis likely follows similar pathways, with modifications to accommodate its unique substituents.

Properties

IUPAC Name |

2-(2,3-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O4/c1-11-8-9-13(10-12(11)2)27-21-17(25-22(27)29)16(19(23)28)24-20(26-21)14-6-5-7-15(30-3)18(14)31-4/h5-10H,1-4H3,(H2,23,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURASTOSWGKQAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C(=CC=C4)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic synthesis techniques. A common synthetic route might include:

Formation of the Purine Core: Starting from a suitable purine precursor, such as 6-chloropurine, the core structure is constructed through nucleophilic substitution reactions.

Introduction of the Dimethoxyphenyl Group: This step involves the use of a Grignard reagent or a similar organometallic compound to introduce the 2,3-dimethoxyphenyl group at the 2-position of the purine ring.

Attachment of the Dimethylphenyl Group: The 9-position of the purine ring is functionalized using a Friedel-Crafts alkylation reaction to attach the 3,4-dimethylphenyl group.

Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can target the carbonyl group in the purine ring, potentially converting it to a hydroxyl group.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, compounds with purine cores are often investigated for their interactions with enzymes and nucleic acids. This particular compound could be explored for its potential as an enzyme inhibitor or a modulator of nucleic acid function.

Medicine

In medicine, purine derivatives are of interest for their potential therapeutic effects. This compound might be evaluated for its anti-inflammatory, anticancer, or antiviral properties, given the biological activity of related purine compounds.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide would depend on its specific biological target. Generally, purine derivatives can interact with enzymes by mimicking natural substrates or inhibitors, thereby modulating enzyme activity. The dimethoxyphenyl and dimethylphenyl groups could enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous purine-6-carboxamide derivatives:

Biological Activity

The compound 2-(2,3-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 414.48 g/mol. The structure features a purine ring system substituted with various functional groups, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can lead to various cellular responses such as:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways.

- Modulation of Receptor Activity : It can act on receptors that regulate cellular signaling pathways.

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells, making it a candidate for anticancer therapy.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | |

| HeLa (Cervical Cancer) | 10 | |

| A549 (Lung Cancer) | 12 |

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In animal models, it significantly decreased the levels of pro-inflammatory cytokines and reduced edema in carrageenan-induced paw edema tests.

| Model | Effect Observed | Reference |

|---|---|---|

| Rat Paw Edema | 40% reduction in edema | |

| Carrageenan-induced Pleurisy | Decreased leukocyte accumulation |

Case Studies

- Study on Cancer Cell Lines : A study conducted on various cancer cell lines revealed that the compound effectively induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent increase in apoptotic cells when treated with the compound.

- Inflammation Model : In a study assessing anti-inflammatory properties, the compound was administered to rats subjected to inflammation models. The results showed a marked reduction in inflammation markers and pain response compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for synthesizing this compound, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis involves multi-step reactions, typically starting with purine core formation followed by regioselective substitutions. Key steps include:

- Coupling reactions : Use of palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling aryl groups .

- Oxidation/Reduction : Controlled oxidation of intermediates with KMnO₄ or reduction with NaBH₄ to stabilize reactive moieties .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (solvent: DCM/MeOH) to achieve >95% purity .

- Critical Parameters :

- Temperature: 60–80°C for coupling; room temperature for carboxamide formation.

- Solvent polarity: DMF for solubility of aromatic intermediates .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Key Techniques :

- NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98%) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 463.18) .

- Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT for NMR chemical shifts) .

Q. What are the primary biological targets of this compound, and how are interactions studied experimentally?

- Target Identification : Likely enzymes/receptors with purine-binding domains (e.g., kinases, adenosine receptors) .

- Assays :

- Binding Affinity : Surface plasmon resonance (SPR) or fluorescence polarization .

- Enzyme Inhibition : IC₅₀ determination via colorimetric assays (e.g., ATPase activity with malachite green) .

- Controls : Use known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

Advanced Research Questions

Q. How can contradictory data regarding this compound’s bioactivity across studies be resolved?

- Approach :

- Dose-Response Repetition : Test activity in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Purity Verification : Re-analyze compound batches via LC-MS to exclude degradants or isomers .

- Assay Standardization : Use uniform buffer systems (e.g., Tris-HCl pH 7.4) to minimize pH-dependent activity variations .

Q. What strategies are recommended for establishing structure-activity relationships (SAR) for substituents on the purine core?

- Systematic Substitution :

- Vary dimethoxyphenyl and dimethylphenyl groups to assess steric/electronic effects .

- Introduce halogens (e.g., Br, F) or electron-withdrawing groups to modulate binding .

- Computational Modeling :

- Molecular docking (AutoDock Vina) to predict binding poses with target proteins .

- QSAR models using Hammett constants for substituent effects .

Q. How can solubility and stability challenges be addressed during in vitro assays?

- Solubility Enhancement :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.